2-((4-氯苯基)硫代)-3-(三氟甲基)喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

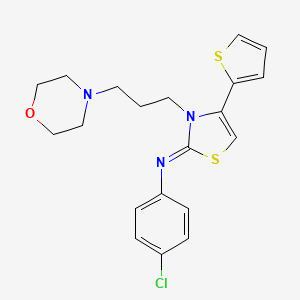

The compound "2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline" is a quinoxaline derivative that is of interest due to its potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. Quinoxaline derivatives are known for their diverse biological activities and their use in the development of dyes, light-emitting diodes, and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of quinoxaline derivatives, such as 2-substituted 3-(trifluoromethyl)quinoxalines, has been explored starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one. A range of derivatives including chloro, methylsulfanyl, and other substituents have been obtained, indicating the versatility of the quinoxaline core for functionalization . The introduction of a trifluoromethyl group is particularly noteworthy as it can significantly influence the electronic properties of the molecule .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be influenced by the positioning of substituents on the quinoxaline ring. For instance, the introduction of chiral groups such as menthol can induce helical structures in poly(quinoxaline-2,3-diyl)s, which can have implications for the material's properties . Additionally, the X-ray structure analysis of isomeric chloro-(methylthio)quinolines provides insights into the attractive interactions between ortho-situated heteroatoms, which can affect the overall molecular conformation .

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including electrochemical fluorination, which has been successfully carried out on sulfides bearing an electron-withdrawing group. The presence of a trifluoromethyl group enhances the efficiency of such reactions, as demonstrated in the anodic fluorination of 4-(methylthio)-7-(trifluoromethyl)quinoline . These reactions are crucial for introducing functional groups that can modulate the compound's reactivity and interaction with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's electronic properties, as seen in the case of 4-(4-chlorophenyl) derivatives. Density Functional Theory (DFT) and Time-Dependent DFT calculations can provide detailed insights into the spectroscopic characterization, nonlinear optical (NLO) properties, and molecular orbital analyses, which are essential for understanding the behavior of these compounds in various applications .

科学研究应用

合成与表征

- 从 3-(三氟甲基)喹喔啉-2(1H)-酮中合成了多种 2-取代的 3-(三氟甲基)喹喔啉,包括氯代和甲硫代衍生物。这证明了该化合物在创建多样化化学结构中的潜力 (Didenko 等人,2015 年)。

结构分析

- 4-(2-氯苯基)吡咯并[1,2-a]喹喔啉的分子结构展示了其稠合三环系统中的电子离域,表明该化合物具有有趣的电子性质 (Castillo 等人,2013 年)。

缓蚀

- 喹喔啉,包括氯苯基变体,已被研究为酸性介质中金属的缓蚀剂,突出了它们在工业应用中的潜力 (Zarrouk 等人,2014 年)。

催化

- 使用二氧化硅键合的 S-磺酸作为催化剂合成了喹喔啉,表明它们在促进化学反应中的作用 (Niknam 等人,2009 年)。

抗菌活性

- 新型喹喔啉磺酰胺显示出抗菌活性,表明它们在医学应用中的潜力 (Alavi 等人,2017 年)。

电化学性质

- 喹喔啉已被分析其作为缓蚀剂的电化学性质,证明了它们在材料科学中的重要性 (Saraswat & Yadav,2020 年)。

光学和电子研究

- 合成了三氟甲基取代的喹喔啉并对其进行了表征,重点关注其光学性质,突出了它们在光子和电子应用中的潜力 (Rajalakshmi & Palanisami,2020 年)。

属性

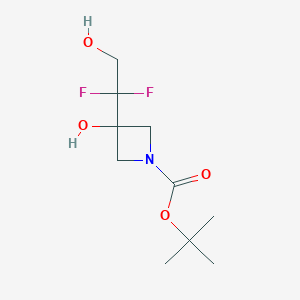

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-3-(trifluoromethyl)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF3N2S/c16-9-5-7-10(8-6-9)22-14-13(15(17,18)19)20-11-3-1-2-4-12(11)21-14/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOSKZJPNKQTFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)SC3=CC=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(2,5-dimethylfuran-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B3007685.png)

![N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B3007687.png)

![7-chloro-6-methyl-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-4-one](/img/structure/B3007692.png)

![3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007697.png)

![7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3007699.png)

![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B3007704.png)

![2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide](/img/structure/B3007705.png)